molecular formula C19H17NO5S2 B2701067 Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899725-00-9

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2701067
CAS No.: 899725-00-9
M. Wt: 403.47
InChI Key: HEYIQIFCGPICDO-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound with a complex structure that includes a thiophene ring, a sulfamoyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the phenyl and methoxyphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.

    Sulfamoylation: The sulfamoyl group is introduced using reagents like sulfamoyl chloride under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfamoyl group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of sulfamoyl-containing compounds with biological systems, including enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring and aromatic groups may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar compounds to Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate include other sulfamoyl-containing thiophenes and aromatic esters. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a methoxyphenyl group and a sulfamoyl group, which may impart distinct chemical and biological properties.

Biological Activity

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound characterized by its thiophene structure and various functional groups, including a sulfamoyl moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO5S2C_{19}H_{17}NO_5S_2 with a molecular weight of approximately 403.5 g/mol. The presence of the thiophene ring contributes to its unique electronic properties, which may enhance its biological activity.

PropertyValue
Molecular FormulaC19H17N O5S2
Molecular Weight403.5 g/mol
Structure FeaturesThiophene ring, sulfamoyl group

Antimicrobial Properties

Compounds with similar structures to this compound have been evaluated for their antimicrobial properties. Sulfonamide derivatives, in particular, are known for their ability to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and replication. Preliminary studies suggest that this compound may exhibit similar antibacterial effects, warranting further investigation into its pharmacological potential.

Anti-inflammatory Effects

Research indicates that compounds with thiophene rings often possess anti-inflammatory properties. The sulfamoyl group may enhance this activity by modulating inflammatory pathways. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting that this compound could have similar effects.

Anticancer Potential

The anticancer activity of thiophene derivatives has been documented in several studies. For instance, compounds that target specific signaling pathways involved in tumor growth have shown promise in vitro and in vivo. The unique structure of this compound may allow it to interact with key biological targets involved in cancer progression .

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial effects of sulfonamide derivatives found that modifications to the sulfamoyl group significantly enhanced activity against gram-positive and gram-negative bacteria. This compound's structure suggests it may similarly enhance antibacterial efficacy through optimized interactions with bacterial enzymes involved in folic acid synthesis.
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that related thiophene compounds inhibited the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages. This suggests that this compound could be effective in reducing inflammation through similar mechanisms .
  • Anticancer Efficacy : Research on thiophene derivatives has shown their ability to induce apoptosis in cancer cells via the modulation of the MAPK signaling pathway. Preliminary data indicate that this compound could be investigated for its potential to inhibit tumor growth in various cancer models .

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S2/c1-24-15-10-8-14(9-11-15)20-27(22,23)18-16(13-6-4-3-5-7-13)12-26-17(18)19(21)25-2/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYIQIFCGPICDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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